![molecular formula C10H10N2O3S B055978 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid CAS No. 118376-67-3](/img/structure/B55978.png)
2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid, also known as MOTPPA, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid has been shown to inhibit the activity of HMG-CoA reductase, an enzyme that is involved in the biosynthesis of cholesterol. It has also been shown to activate certain receptors in the brain, such as the GABA-A receptor.
Biochemical and Physiological Effects:
2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid has been found to have several biochemical and physiological effects in the body. For example, it has been shown to decrease the levels of cholesterol and triglycerides in the blood, which could be beneficial for individuals with hypercholesterolemia. It has also been shown to induce apoptosis in cancer cells, which could be used as a potential treatment for cancer. In addition, it has been shown to have anxiolytic and sedative effects in animal models, which could be useful for the treatment of anxiety and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also has a well-defined structure, which makes it easy to study using various analytical techniques. However, one limitation of using 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid. One direction is to further investigate its potential as a tool for studying the function of certain receptors in the brain. Another direction is to explore its potential as a treatment for hypercholesterolemia and other metabolic disorders. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential side effects and limitations of its use.
Synthesemethoden
The synthesis of 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid involves the reaction of 2-amino-4,6-dimethylthieno[2,3-d]pyrimidine-5-carboxylic acid with acetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to obtain 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid has been studied for its potential applications in various fields such as drug discovery, cancer research, and neuroscience. In drug discovery, 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid has been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of cholesterol, which could lead to the development of new drugs for the treatment of hypercholesterolemia. In cancer research, 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid has been shown to induce apoptosis (cell death) in cancer cells, which could be used as a potential treatment for cancer. In neuroscience, 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid has been studied for its potential as a tool for studying the function of certain receptors in the brain.
Eigenschaften
CAS-Nummer |
118376-67-3 |
|---|---|
Produktname |
2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid |
Molekularformel |
C10H10N2O3S |
Molekulargewicht |
238.27 g/mol |
IUPAC-Name |
2-(6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O3S/c1-5-3-7-8(16-5)11-4-12(9(7)13)6(2)10(14)15/h3-4,6H,1-2H3,(H,14,15) |
InChI-Schlüssel |
XNFPNBVCBMQSLT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(S1)N=CN(C2=O)C(C)C(=O)O |
Kanonische SMILES |
CC1=CC2=C(S1)N=CN(C2=O)C(C)C(=O)O |
Synonyme |
Thieno[2,3-d]pyrimidine-3(4H)-acetic acid, -alpha-,6-dimethyl-4-oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)
![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)

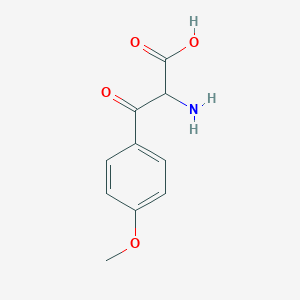
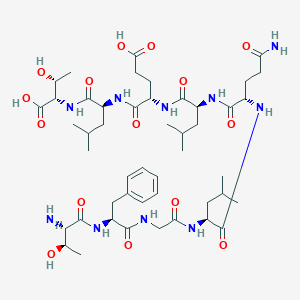
![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)
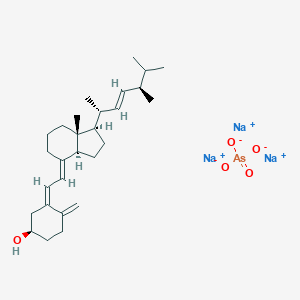
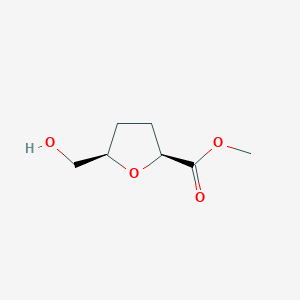
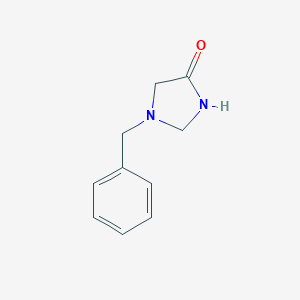
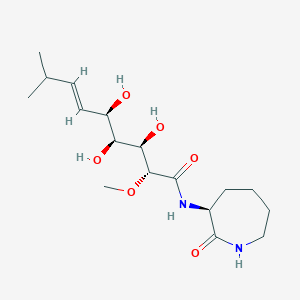
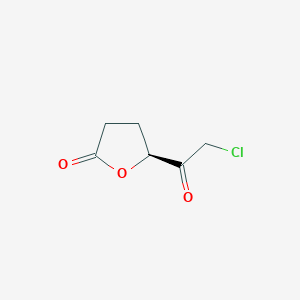

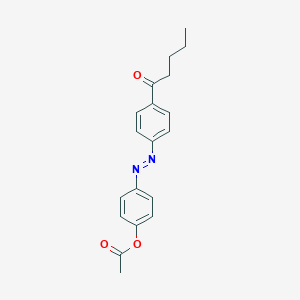
![1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B55926.png)